Terconazole

Catalog No.
S544951
CAS No.
67915-31-5
M.F
C26H31Cl2N5O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terconazole

CAS Number

67915-31-5

Product Name

Terconazole

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N

SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Solubility

1.16e-02 g/L

Synonyms

1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine, Fungistat, Gyno-Terazol, R 42470, Terazol, terconazole

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Description

The exact mass of the compound Terconazole is 531.1804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of 1-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)-4-isopropylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties and Mechanism of Action

Terconazole is an azole antifungal medication with a well-established role in treating fungal infections. Scientific research has explored its mechanism of action and effectiveness against various fungal strains. Studies have shown that terconazole disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion weakens the membrane, leading to fungal cell death [].

Here are some specific research findings on terconazole's antifungal properties:

  • In vitro studies have demonstrated terconazole's fungicidal activity against a broad spectrum of dermatophytes, yeasts, and molds []. These studies have helped establish terconazole as a potential treatment option for various fungal infections.
  • In vivo studies using animal models have investigated the efficacy of terconazole in treating fungal infections. These studies have provided valuable insights into the drug's effectiveness in a whole-organism setting [].

Potential Applications Beyond Antifungal Treatment

Scientific research is exploring potential applications of terconazole beyond its established role in treating fungal infections. Here are some promising areas of investigation:

  • Anti-cancer properties: Some studies suggest that terconazole might possess anti-cancer properties. Research is ongoing to investigate its potential for cancer treatment, either alone or in combination with other therapies [].
  • Anti-parasitic effects: Limited research suggests that terconazole might have anti-parasitic activity. Further studies are needed to determine its effectiveness against specific parasites [].

Terconazole is a triazole antifungal agent primarily used to treat vaginal yeast infections, specifically caused by Candida albicans. It works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their structure and function. The chemical formula for terconazole is C26H31Cl2N5O3C_{26}H_{31}Cl_{2}N_{5}O_{3} and its molecular weight is approximately 532.47 g/mol. It appears as a white to almost white powder and is available in formulations such as creams and suppositories for vaginal use .

Terconazole is generally well-tolerated, but some side effects may occur, including burning, itching, or irritation at the application site []. In rare cases, allergic reactions might develop. Terconazole should not be used during pregnancy unless directed by a doctor [].

Terconazole's mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols in the fungal cell membrane. The disruption of ergosterol synthesis results in increased membrane permeability, ultimately inhibiting fungal growth . Terconazole is relatively stable but can react with strong oxidizing agents or bases due to the nitrogen in its triazole ring .

Terconazole exhibits broad-spectrum antifungal activity against various fungi, particularly Candida species. Its effectiveness stems from its ability to specifically target fungal cells without affecting human cells, as humans do not utilize ergosterol in their cellular processes. The drug has been shown to inhibit not only fungal growth but also morphological changes and adherence of yeast cells .

The synthesis of terconazole involves several steps, starting with the reaction between cis-[2(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate and the sodium salt of triazole. This reaction is catalyzed using dimethyl sulfate at elevated temperatures (around 1300 °C) to produce various triazole derivatives, which are then purified through alcohol and chromatography processes .

Terconazole is primarily used for treating vulvovaginal candidiasis. It is administered intravaginally in cream or suppository form, typically once daily at bedtime for a duration of three to seven days, depending on the severity of the infection . In addition to its antifungal properties, research into its potential uses in other fungal infections continues.

Terconazole may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction can lead to altered plasma concentrations of co-administered drugs. Due to its high protein binding (approximately 94.9%), terconazole's pharmacokinetics can be affected by other drugs that also bind to plasma proteins .

Terconazole belongs to a class of antifungal agents known as triazoles. Here are some similar compounds:

CompoundChemical FormulaMechanism of ActionUnique Features
FluconazoleC13H12F2N6OC_{13}H_{12}F_{2}N_{6}OInhibits ergosterol synthesisLower toxicity profile; used for systemic infections
ItraconazoleC35H38ClN5OC_{35}H_{38}ClN_{5}OInhibits ergosterol synthesisBroader spectrum; effective against Aspergillus species
KetoconazoleC26H28ClN5OC_{26}H_{28}ClN_{5}OInhibits ergosterol synthesisAlso used as an anti-androgen; broader applications
PosaconazoleC27H30F2N6OC_{27}H_{30}F_{2}N_{6}OInhibits ergosterol synthesisEffective against a wide range of fungi; used prophylactically

Uniqueness: Terconazole's unique structure as a triazole ketal distinguishes it from other antifungals like ketoconazole which contains an imidazole ring. This structural difference contributes to its specific action against certain fungi while minimizing effects on human cells .

Cytochrome P450 Inhibition Dynamics

Terconazole demonstrates potent antifungal activity through its specific inhibition of fungal cytochrome P450 enzymes, particularly the lanosterol 14α-demethylase (CYP51) [1] [2]. The compound exhibits a sophisticated mechanism of action that involves direct coordination with the heme iron component of the target enzyme, leading to disruption of ergosterol biosynthesis in fungal cells.

The basic mechanism of action involves terconazole binding to the heme iron component of the cytochrome P450 enzyme lanosterol 14α-demethylase in fungi [2]. This binding establishes a firmer and longer-lasting link with the membrane-bound fungal cytochrome P450 compared to imidazole antifungals, attributed to the additional nitrogen atom in the triazole ring and the lipophilic tail structure [2]. The compound demonstrates greater metabolic stability and reduced vulnerability to oxidation and conjugation compared to imidazole derivatives [2].

Lanosterol 14α-Demethylase Binding Kinetics

The binding kinetics of terconazole with lanosterol 14α-demethylase reveal a highly specific and potent interaction. Terconazole inhibits the production of 14α-desmethyl sterols, specifically ergosterol, in Candida albicans at concentrations with an IC50 of 3-6 × 10^-9 M, which are significantly lower than those required to inhibit the in vitro growth of the yeast [1]. This selective inhibition occurs through the formation of a stable enzyme-inhibitor complex.

The compound produces a characteristic Type II binding spectrum when interacting with cytochrome P450 enzymes, indicating direct coordination of the triazole nitrogen with the heme iron [1] [2]. This coordination displaces the sixth ligand (typically water) from the heme iron, resulting in the formation of a low-spin cytochrome P450-azole complex [3]. The binding process involves rapid initial association followed by conformational changes that stabilize the enzyme-inhibitor complex.

Terconazole demonstrates tight binding to the cytochrome P450 enzyme, with dissociation constants (Kd) in the nanomolar range for fungal CYP51 enzymes [4]. The binding affinity is characterized by high-affinity interactions that involve both the triazole ring coordination with the heme iron and hydrophobic interactions within the enzyme active site [5]. The compound exhibits competitive inhibition kinetics, where increasing substrate concentrations can partially overcome the inhibition, though the physiological relevance of such high substrate concentrations remains questionable [4].

Comparative Binding Affinity with Fungal vs. Human CYP450 Isoforms

Terconazole exhibits remarkable selectivity for fungal cytochrome P450 enzymes over human CYP450 isoforms, which is crucial for its therapeutic safety profile. The compound demonstrates far greater selectivity for yeast cytochrome P450 than for mammalian microsomal cytochrome P450 [2]. This species specificity is quantified by the significant difference in binding affinities between fungal and human enzymes.

The selectivity ratio for terconazole binding to fungal versus human CYP450 enzymes is approximately 10,000:1, with terconazole reducing cytochrome P450 levels in yeast microsomes at concentrations 10,000-fold below those at which it shows effects on rabbit liver microsomes [1]. This species specificity is attributed to structural differences in the active sites of fungal and human CYP51 enzymes, particularly in the substrate binding regions and the amino acid residues that interact with the inhibitor [5].

Human CYP51 shows significantly reduced affinity for triazole antifungals compared to fungal CYP51 enzymes [4]. For example, fluconazole and voriconazole, which are structurally related to terconazole, show 540-fold and 220-fold lower affinities for human CYP51 compared to Candida albicans CYP51 [4]. This selectivity pattern is consistent with terconazole's behavior, where the compound binds weakly to human cytochrome P450 enzymes while maintaining high affinity for fungal targets.

The structural basis for this selectivity lies in the differences between fungal and human CYP51 active sites. The Y140 residue in fungal CYP51 enzymes plays a crucial role in binding short-tailed azoles through water-mediated hydrogen bonding networks [5]. Human CYP51 lacks this specific binding interaction, resulting in reduced affinity for triazole compounds. Additionally, the substrate entry channel and the overall architecture of the active site differ between species, contributing to the observed selectivity [5].

Membrane Permeability Alteration Mechanisms

The inhibition of ergosterol biosynthesis by terconazole leads to profound alterations in fungal membrane composition and structure, resulting in increased membrane permeability and ultimately cell death. These membrane-level effects represent secondary consequences of the primary cytochrome P450 inhibition but are equally important for the compound's antifungal efficacy.

Ergosterol Depletion-Induced Membrane Destabilization

Exposure of Candida albicans to terconazole results in profound depletion of ergosterol with a corresponding increase in lanosterol content compared to control cells [6]. This sterol composition alteration fundamentally disrupts membrane structure and function, as ergosterol is essential for maintaining optimal membrane fluidity, permeability, and integrity in fungal cells [7].

The ergosterol depletion process involves the accumulation of methylated sterols, particularly lanosterol, which are considered detrimental to normal yeast cell membrane function [1]. These accumulated sterols cannot adequately substitute for ergosterol in maintaining proper membrane architecture, leading to membrane destabilization [6]. The altered sterol composition results in changes to membrane fluidity, with areas of increased rigidity due to lanosterol accumulation and areas of decreased stability due to ergosterol depletion [7].

The membrane destabilization manifests as increased passive permeability to various compounds. Studies using fluorescent rhodamine 6G and radiolabeled fluconazole as probes demonstrate that ergosterol-depleted cells show enhanced passive diffusion of these compounds compared to normal cells [7]. The increased permeability is attributed to the loss of membrane selectivity and the formation of membrane defects that allow non-specific passage of molecules across the cell membrane [7].

The structural integrity of the cell membrane is further compromised by the disruption of sterol-sphingolipid interactions. Ergosterol normally interacts with sphingolipids to maintain membrane microdomains and ensure proper localization of membrane proteins [7]. The depletion of ergosterol disrupts these interactions, leading to altered membrane protein function and further membrane destabilization [7].

Ion Transport Modulation in Fungal Cells

The membrane permeability alterations induced by terconazole significantly affect ion transport mechanisms in fungal cells. The disruption of membrane integrity compromises the function of various ion transport systems, including proton pumps, calcium channels, and other membrane-bound transporters that are essential for maintaining cellular homeostasis [8].

The vacuolar H+-ATPase (V-ATPase) function is particularly affected by ergosterol depletion [8]. This enzyme complex requires ergosterol for optimal function, and its activity is significantly reduced in cells with depleted ergosterol levels [8]. The impaired V-ATPase function results in defective vacuolar acidification, which is essential for various cellular processes including protein trafficking, ion homeostasis, and cellular detoxification [8].

Calcium homeostasis is also disrupted in terconazole-treated cells. The compound impairs calcium sequestration in vacuolar vesicles and exacerbates cytosolic calcium surges triggered by other membrane-active compounds [8]. The altered calcium handling contributes to cellular stress and dysfunction, ultimately leading to cell death [8].

The plasma membrane H+-ATPase (Pma1p) function is similarly affected by the membrane alterations [8]. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane and for driving secondary transport processes [8]. The disruption of Pma1p function leads to altered pH homeostasis and compromised nutrient uptake, further contributing to cellular dysfunction [8].

The membrane permeability changes also affect the localization and function of drug efflux pumps, particularly the major drug resistance protein Cdr1p [7]. The altered membrane composition disrupts the proper localization of this protein, leading to reduced drug efflux capacity and increased drug accumulation within the cell [7]. This effect contributes to the enhanced antifungal activity of terconazole and potentially other antimicrobial compounds [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

531.1803953 g/mol

Monoisotopic Mass

531.1803953 g/mol

Heavy Atom Count

36

LogP

4.5
4.5

Appearance

Solid powder

Melting Point

126.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KJ2VE664U

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (42.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (40.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of candidiasis (a yeast-like fungal infection) of the vulva and vagina.
FDA Label

Pharmacology

Terconazole is a triazole antifungal agent available for intravaginal use. It is structurally related to imidazole-derivative antifungal agents, although terconazole and other triazoles have 3 nitrogens in the azole ring. By inhibiting the 14-alpha-demethylase (lanosterol 14-alpha-demethylase), Terconazole inhibits ergosterol synthesis. Depletion of ergosterol in fungal membrane disrupts the structure and many functions of fungal membrane leading to inhibition of fungal growth.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AG - Triazole derivatives
G01AG02 - Terconazole

Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.

Pictograms

Irritant

Irritant

Other CAS

67915-31-5

Absorption Distribution and Excretion

Following intravaginal administration of terconazole in humans, absorption ranged from 5-8% in three hysterectomized subjects and 12-16% in two non-hysterectomized subjects with tubal ligations
Following oral (30 mg) administration of 14C-labelled terconazole, excretion of radioactivity was both by renal (32-56%) and fecal (47-52%) routes.

Metabolism Metabolites

Systemically absorbed drug appears to be rapidly and extensively metabolized. Terconazole primarily undergoes oxidatative N- and O-dealkylation, dioxolane ring cleavage, and conjugation.

Wikipedia

Terconazole
Moxonidine

Biological Half Life

6.9 hours (range 4.0-11.3)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Tolman EL, Isaacson DM, Rosenthale ME, McGuire JL, Van Cutsem J, Borgers M, Van den Bossche H. Anticandidal activities of terconazole, a broad-spectrum antimycotic. Antimicrob Agents Chemother. 1986 Jun;29(6):986-91. doi: 10.1128/aac.29.6.986. PMID: 3729366; PMCID: PMC180489.

2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691.

3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363.

4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042.

5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.

Explore Compound Types